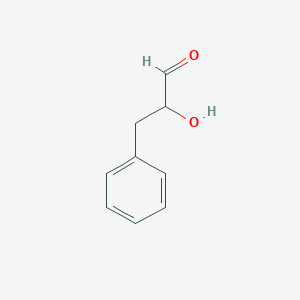
2-Hydroxy-3-phenylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-phenylpropanal is an organic compound with the molecular formula C9H10O2. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a phenyl-substituted propanal backbone. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-phenylpropanal can be synthesized through several methods. One common approach involves the reduction of 2-hydroxy-3-phenylpropenal using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and at low temperatures to prevent over-reduction .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-hydroxy-3-phenylpropenal using palladium or platinum catalysts. This method offers high yields and selectivity under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-3-phenylpropanal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2-hydroxy-3-phenylpropanol using reducing agents like NaBH4 or LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, inert atmosphere, low temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst
Major Products Formed:
Oxidation: 2-Hydroxy-3-phenylpropanoic acid.
Reduction: 2-Hydroxy-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Hydroxy-3-phenylpropanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3-phenylpropanal depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, including oxidation-reduction processes and nucleophilic additions .
Comparación Con Compuestos Similares
2-Hydroxy-3-phenylpropenal: Similar structure but with a double bond between the second and third carbon atoms.
2-Hydroxy-3-phenylpropanoic acid: The oxidized form of 2-hydroxy-3-phenylpropanal.
2-Hydroxy-3-phenylpropanol: The reduced form of this compound
Uniqueness: this compound is unique due to its dual functional groups (hydroxyl and aldehyde), which allow it to undergo a variety of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-hydroxy-3-phenylpropanal |
InChI |
InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,9,11H,6H2 |
Clave InChI |
NGXPBXCMBMHKRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


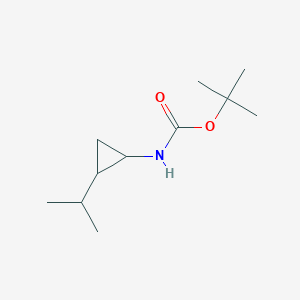
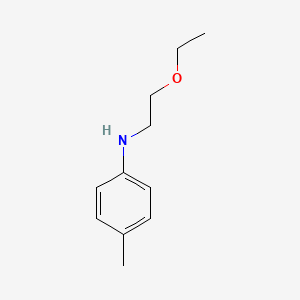

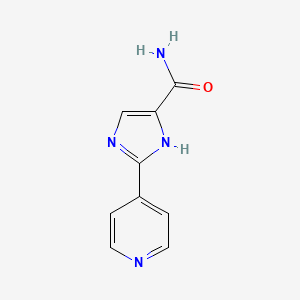
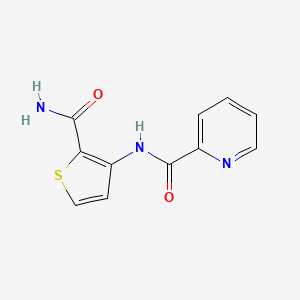
![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)
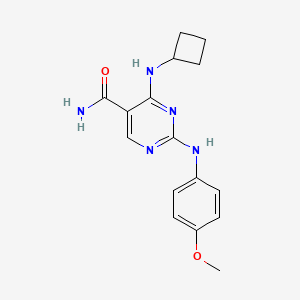
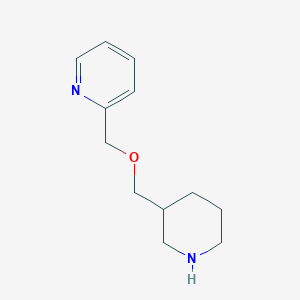
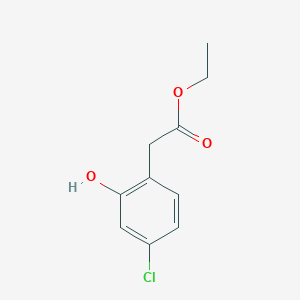
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
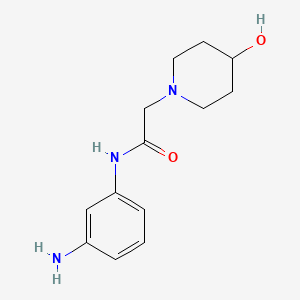
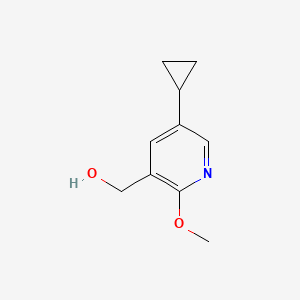
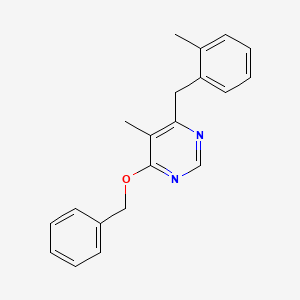
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)
